molecular formula C19H20N4O4 B3194423 Benzimidazole, 1-morpholinomethyl-2-((p-nitrophenoxy)methyl)- CAS No. 84138-40-9

Benzimidazole, 1-morpholinomethyl-2-((p-nitrophenoxy)methyl)-

Cat. No. B3194423
CAS RN: 84138-40-9
M. Wt: 368.4 g/mol
InChI Key: ANYYCJPPBIYHKU-UHFFFAOYSA-N
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Description

Benzimidazole, 1-morpholinomethyl-2-((p-nitrophenoxy)methyl)- is a derivative of benzimidazole . Benzimidazole derivatives are prevalent in medicinal chemistry due to their isostructural pharmacophore of naturally occurring active biomolecules . They have significant importance as chemotherapeutic agents in diverse clinical conditions .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . This synthetic procedure is metal-free and accelerated in the ambient atmosphere . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The structure of benzimidazole derivatives has been elucidated by various methods such as IR, 1H NMR, elemental analysis, and MS . X-ray crystal structure analysis has been used for selected benzimidazole derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives are accelerated by orders of magnitude in comparison to the bulk . Evidence for an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been provided . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .

properties

CAS RN

84138-40-9

Product Name

Benzimidazole, 1-morpholinomethyl-2-((p-nitrophenoxy)methyl)-

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-[[2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]morpholine

InChI

InChI=1S/C19H20N4O4/c24-23(25)15-5-7-16(8-6-15)27-13-19-20-17-3-1-2-4-18(17)22(19)14-21-9-11-26-12-10-21/h1-8H,9-14H2

InChI Key

ANYYCJPPBIYHKU-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)[N+](=O)[O-]

Other CAS RN

84138-40-9

Origin of Product

United States

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